

An In-depth Technical Guide to the Crystal Structure of Piperazine Hydrate

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Compound of Interest

Compound Name: Piperazine hydrate

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This guide provides a detailed technical overview of the crystal structure of **piperazine hydrate**, focusing on piperazine hexahydrate, the most comprehensively studied form. It includes crystallographic data, a description of the molecular and supramolecular arrangement, and the experimental protocols used for its determination.

Introduction

Piperazine ($C_4H_{10}N_2$) is a heterocyclic amine with significant applications in the pharmaceutical industry, most notably as an anthelmintic agent for treating parasitic worm infections.^[1] The compound readily absorbs water to form hydrates, with piperazine hexahydrate ($C_4H_{10}N_2 \cdot 6H_2O$) being a stable and commonly available form.^{[2][3]} Understanding the three-dimensional crystal structure of this hydrate is crucial for drug development, as it governs key physicochemical properties such as solubility, stability, and bioavailability. This document synthesizes the structural data obtained primarily through single-crystal X-ray diffraction.

Crystallographic Data of Piperazine Hexahydrate

The crystal structure of piperazine hexahydrate has been determined at room temperature. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.^[2] The detailed crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details for Piperazine Hexahydrate.

Parameter	Value	Reference
Chemical Formula	$C_4H_{10}N_2 \cdot 6H_2O$	[3]
Formula Weight	194.23 g/mol	[4][5]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /n	[2]
a (Å)	6.309(2)	[2]
b (Å)	6.323(2)	[2]
c (Å)	14.912(5)	[2]
β (°)	94.96(4)	[2]
Volume (Å ³)	592.1	[2]
Z (formula units/cell)	2	[2]
Calculated Density (D _x)	1.071 g/cm ³	[2]
Measured Density (D _m)	1.096 g/cm ³	[2]

| Melting Point | 44 °C |[2] |

Table 2: Selected Interatomic Distances and Angles for the Piperazine Molecule.

Bond/Angle	Length (Å) / Angle (°)	Reference
C—C	1.491	[2]
C—N	1.458	[2]
O...O (in water layers)	2.770 - 2.781	[2]

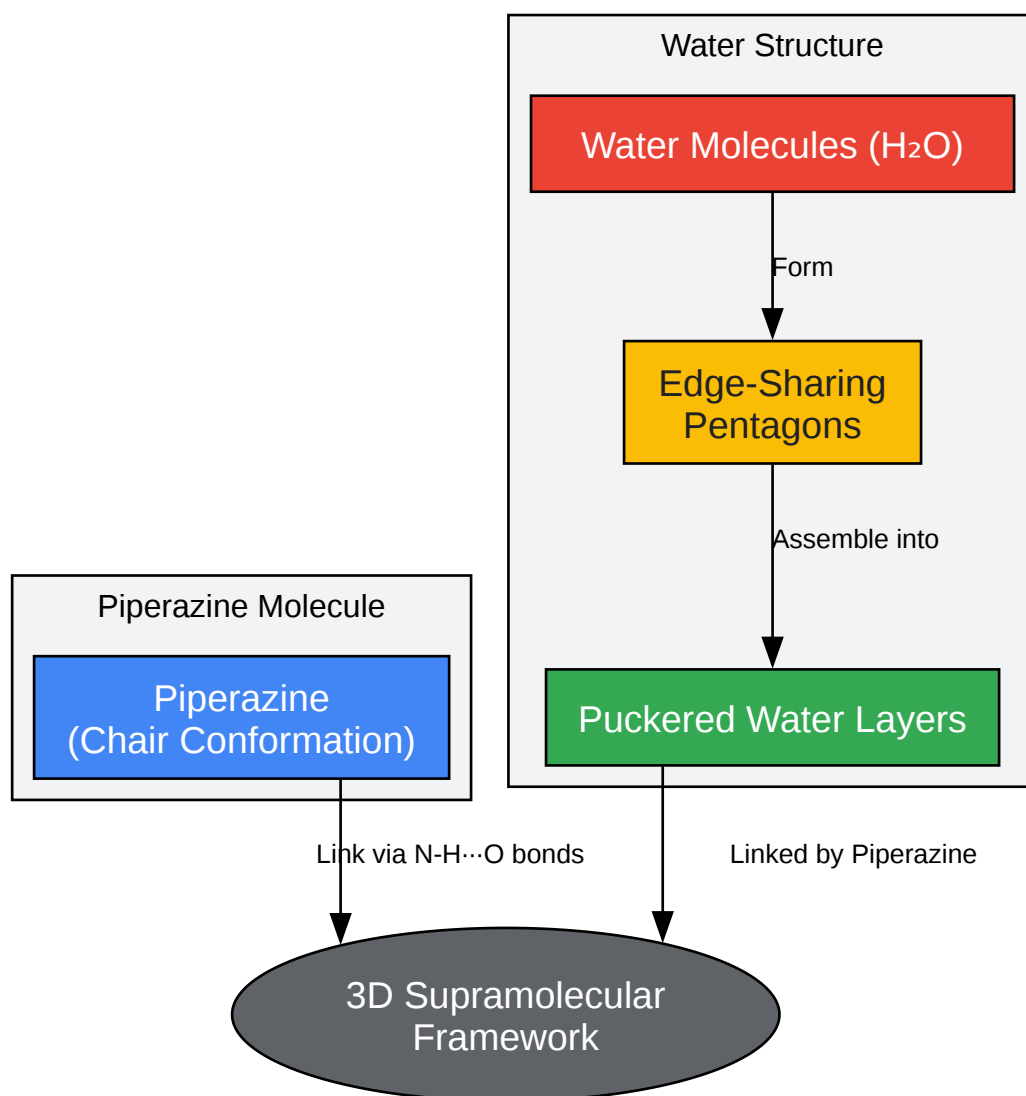
| O—O—O Angle Deviation | Up to 9.4° from tetrahedral |[2] |

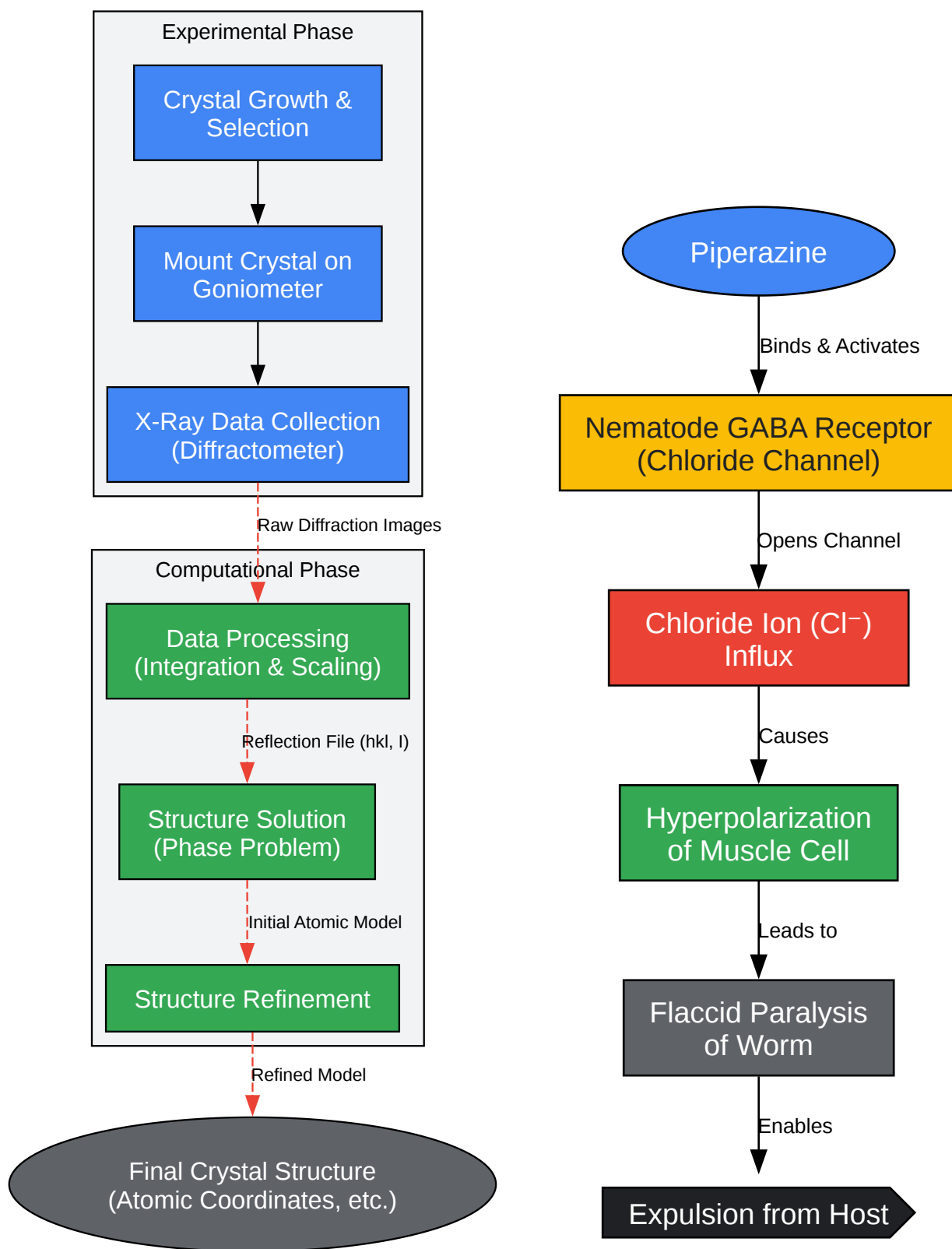
Molecular and Crystal Structure Description

The crystal structure of piperazine hexahydrate is a fascinating example of a hydrogen-bonded three-dimensional framework.^[2]

- **Piperazine Conformation:** The piperazine molecule is centrosymmetric and adopts a stable chair conformation within the crystal lattice.^[2]
- **Water Framework:** The six water molecules per formula unit are not isolated. Instead, they form puckered layers composed of edge-sharing pentagons. This pentagonal arrangement is a notable feature, relating the structure to those of clathrate hydrates.^[2]
- **Hydrogen Bonding Network:** The structure is held together by an extensive network of hydrogen bonds. The water layers are joined into a three-dimensional framework through hydrogen bonds to the nitrogen atoms of the piperazine molecules. The piperazine molecules effectively act as bridges, linking adjacent water layers. Within the water layers, the hydrogen atoms are disordered, while they are ordered in the hydrogen bonds between the water oxygen and piperazine nitrogen atoms.^[2]

The logical relationship between the components of the crystal structure is illustrated below.





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